molecular formula C13H16O2 B13606055 2,2,3-Trimethyl-4-phenylbut-3-enoic acid CAS No. 55078-29-0

2,2,3-Trimethyl-4-phenylbut-3-enoic acid

Cat. No.: B13606055
CAS No.: 55078-29-0
M. Wt: 204.26 g/mol
InChI Key: GAPDJIOVEVVKED-MDZDMXLPSA-N
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Description

(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group and a double bond in the butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid can be achieved through several methods. One common approach involves the dehydration of alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures . Another method includes the esterification of carboxylic acids with alcohols in the presence of an acid catalyst such as concentrated sulfuric acid .

Industrial Production Methods

Industrial production of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving oxidative stress and free radical scavenging .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethyl-4-phenyl-butanoic acid
  • 2,2,3-Trimethyl-4-phenyl-but-2-enoic acid
  • 2,2,3-Trimethyl-4-phenyl-but-3-enoic ester

Uniqueness

(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

55078-29-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(E)-2,2,3-trimethyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C13H16O2/c1-10(13(2,3)12(14)15)9-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/b10-9+

InChI Key

GAPDJIOVEVVKED-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(C)(C)C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C(C)(C)C(=O)O

Origin of Product

United States

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